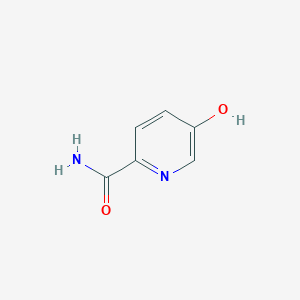

5-Hydroxypyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)5-2-1-4(9)3-8-5/h1-3,9H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTZVJPYNJMHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605150 | |

| Record name | 5-Hydroxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896419-97-9 | |

| Record name | 5-Hydroxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-2-pyridinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxypyridine-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Scaffold

5-Hydroxypyridine-2-carboxamide is a heterocyclic organic compound that has emerged as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its pyridine core, substituted with a hydroxyl and a carboxamide group, presents a unique electronic and structural framework, rendering it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, potential mechanisms of action, and its burgeoning applications in pharmaceutical research. The inherent reactivity of its functional groups allows for a wide array of chemical modifications, making it an invaluable building block in the quest for new drugs.[1]

Physicochemical Properties: A Foundation for Development

A thorough understanding of the physicochemical properties of a compound is paramount for its successful development as a drug candidate. While specific experimental data for this compound is not extensively published, we can infer its characteristics from its precursor, 5-Hydroxypyridine-2-carboxylic acid, and related derivatives.

| Property | Value (Estimated/Inferred) | Source |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.13 g/mol | [2] |

| Melting Point | >200 °C (decomposition likely) | Inferred from precursor[3] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | Inferred from related compounds |

| pKa | Estimated acidic pKa (hydroxyl group) ~8-9; Estimated basic pKa (pyridine nitrogen) ~2-3 | Inferred from similar structures |

| Appearance | Off-white to light yellow solid | General observation for similar compounds |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid precursor, 5-hydroxypyridine-2-carboxylic acid (also known as 5-hydroxypicolinic acid). A common and efficient method involves the use of a carbodiimide coupling agent.

Experimental Protocol: Carbodiimide-Mediated Amidation

This protocol describes a general procedure for the synthesis of this compound from 5-hydroxypyridine-2-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

5-Hydroxypyridine-2-carboxylic acid

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: To the solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, prepare a solution of ammonia by adding DIPEA (2.5 eq) to a suspension of ammonium chloride (1.5 eq) in anhydrous DMF. Stir for 10 minutes.

-

Coupling Reaction: Slowly add the ammonia solution to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: A Focus on Allosteric Inhibition

While the precise biological targets of this compound are still under active investigation, a compelling body of evidence points towards the potential for pyridine carboxamide derivatives to act as allosteric inhibitors. One notable target is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the RAS-MAPK pathway, which is frequently dysregulated in various cancers.

Allosteric inhibitors of SHP2 bind to a site distinct from the active site, stabilizing the auto-inhibited conformation of the enzyme and preventing its activation. This mode of inhibition offers a promising therapeutic strategy, as it can provide greater selectivity and avoid the challenges associated with targeting the highly conserved active sites of phosphatases.

Signaling Pathway Diagram: Allosteric Inhibition of SHP2

Caption: Allosteric inhibition of SHP2 by this compound.

Biological Activities and Therapeutic Potential

The pyridine carboxamide scaffold has been implicated in a range of biological activities, highlighting its potential for the development of new therapeutics.

Antiviral Activity

Derivatives of hydroxypyridine carboxamide have demonstrated promising antiviral activity, particularly against human cytomegalovirus (HCMV).[5] Structure-activity relationship (SAR) studies have revealed that the 5-hydroxy group is critical for potency. For instance, an N-benzyl hydroxypyridone carboxamide derivative showed an EC₅₀ of 0.86 μmol/L against HCMV.[5] While the parent this compound itself showed reduced potency in some assays compared to its carboxylic acid precursor, its derivatives present a viable chemotype for developing novel antivirals.[5]

Antiplasmodial Activity

The fight against malaria has also seen contributions from pyridine carboxamide derivatives. Several studies have evaluated their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One study reported a thiopicolinamide derivative with a submicromolar IC₅₀ of 142 nM.[6] This suggests that the pyridine carboxamide core can be a valuable starting point for the design of new antimalarial agents.

| Compound Class | Biological Activity | Organism/Target | Potency (IC₅₀/EC₅₀) | Reference |

| N-benzyl hydroxypyridone carboxamide | Antiviral | Human Cytomegalovirus (HCMV) | EC₅₀ = 0.86 μmol/L | [5] |

| Thiopicolinamide | Antiplasmodial | Plasmodium falciparum | IC₅₀ = 142 nM | [6] |

Safety and Toxicology

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its synthetic tractability, coupled with the demonstrated biological activities of its derivatives, particularly in the antiviral and antiplasmodial arenas, makes it an attractive starting point for drug discovery campaigns. The potential for this class of compounds to act as allosteric inhibitors of key signaling proteins like SHP2 opens up exciting new avenues for targeted therapies.

Future research should focus on a more detailed characterization of the physicochemical and toxicological properties of this compound itself. Furthermore, the exploration of diverse substitutions on the pyridine ring and the carboxamide moiety will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The development of robust and efficient synthetic routes will also be essential for advancing these promising compounds through the drug discovery pipeline.

References

-

Senaweera, S., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). ACS Medicinal Chemistry Letters, 12(5), 763-770. Available from: [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Pyridine. In: Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US); 1992. Available from: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Pyridine: Human health tier II assessment. (2015). Available from: [Link]

-

Downer-Riley, N. K., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100536. Available from: [Link]

-

Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 28941-28948. (2023). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. labproinc.com [labproinc.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to 5-Hydroxypyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile component in drug design. When functionalized with a carboxamide group, another critical pharmacophore, the resulting pyridine carboxamide structure offers a rich platform for developing novel therapeutics, particularly in the realms of oncology and infectious diseases.[2] This guide provides a comprehensive technical overview of a specific, yet promising, member of this class: 5-Hydroxypyridine-2-carboxamide. While direct extensive research on this particular molecule is emerging, its structural motifs suggest significant potential. This document will synthesize available information on its identity, synthesis, and physicochemical properties, and extrapolate its potential applications based on the well-documented activities of its close analogs.

Core Compound Identification

A precise understanding of a molecule's identity is the foundation of all scientific inquiry. This section provides the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 896419-97-9 | [3], [4] |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3], [4] |

| IUPAC Name | This compound | |

| Synonyms | 5-Hydroxypicolinamide | [3] |

| InChI Key | VRTZVJPYNJMHPW-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=NC=C1O)C(=O)N | [3] |

Synthesis and Chemical Properties: From Precursor to Final Compound

The synthesis of this compound is logically approached through the amidation of its carboxylic acid precursor, 5-Hydroxypyridine-2-carboxylic acid (CAS: 15069-92-8).[3] This precursor is a versatile building block in its own right, with multiple reactive sites that allow for various chemical transformations.[3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is at the amide bond, leading back to 5-Hydroxypyridine-2-carboxylic acid and ammonia or an ammonia equivalent. This is a standard and effective strategy for amide synthesis.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

Step 1: Activation of the Carboxylic Acid

The direct reaction of a carboxylic acid with ammonia is generally inefficient. Therefore, the carboxylic acid group of 5-Hydroxypyridine-2-carboxylic acid must first be activated. This can be achieved using a variety of coupling reagents commonly employed in peptide synthesis.

Step 2: Amidation

The activated carboxylic acid is then reacted with a source of ammonia, such as ammonium chloride in the presence of a base, or aqueous ammonia, to form the desired amide.

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

Detailed, experimentally-derived physicochemical data for this compound is limited. However, properties can be inferred from its structure and data available for its precursors. 5-Hydroxypyridine-2-carboxylic acid is a solid with a melting point of 268 °C and is soluble in polar organic solvents like DMSO and methanol.[5][6] It is likely that this compound shares similar solubility characteristics.

Potential Applications in Drug Discovery and Development

The true potential of this compound lies in its application as a scaffold in drug discovery. The pyridine carboxamide motif is a "privileged" structure, appearing in numerous biologically active compounds.[7]

As a Kinase Inhibitor Scaffold

Recent studies have highlighted the efficacy of pyridine-2-carboxamide derivatives as potent and selective inhibitors of kinases, which are critical targets in oncology. For instance, a series of pyridine-2-carboxamide analogues have demonstrated strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T cell activation, making it an attractive target for cancer immunotherapy.[8][9] The 5-hydroxy substituent on the pyridine ring can serve as a crucial hydrogen bond donor, potentially enhancing binding affinity and selectivity for the target kinase.

Caption: Potential mechanism of action as an HPK1 inhibitor in T cells.

In Antimicrobial Drug Discovery

The pyridine carboxamide scaffold has also shown significant promise in the development of new antimicrobial agents. Derivatives have demonstrated activity against a range of pathogens, including drug-resistant strains.[7] Furthermore, pyridine carboxamides and their thioamide analogs have exhibited notable antiplasmodial activity, highlighting their potential in the fight against malaria.[10] The 5-hydroxypyridine moiety can contribute to the overall electronic and steric profile of the molecule, influencing its interaction with microbial targets.

Safety and Handling

As no specific safety data sheet (SDS) for this compound is readily available, a cautious approach to handling is imperative. The safety profile of its precursor, 5-Hydroxypyridine-2-carboxylic acid, and a related compound, 5-Hydroxypyridine-2-carboxaldehyde, can provide guidance.

Hazard Identification (based on related compounds):

-

May cause skin and serious eye irritation.[8]

-

May cause respiratory irritation.[8]

-

Harmful if swallowed.[11]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in drug discovery and development. While comprehensive data on the compound itself is still emerging, its structural components—the 5-hydroxypyridine ring and the 2-carboxamide group—are well-established pharmacophores with proven therapeutic relevance. The logical synthetic route via its carboxylic acid precursor makes it an accessible target for chemical synthesis and derivatization.

Future research should focus on the following areas:

-

Development and publication of a detailed, optimized synthesis protocol.

-

Comprehensive characterization of its physicochemical properties.

-

In-depth evaluation of its biological activity , particularly as a kinase inhibitor for oncology and as an antimicrobial agent. Structure-activity relationship (SAR) studies on a library of its derivatives would be highly valuable.

By leveraging the insights from related, well-studied compounds, and through dedicated future investigation, this compound holds the promise of becoming a valuable scaffold for the next generation of therapeutic agents.

References

-

ACS Publications. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

-

PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. [Link]

-

PubMed. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

-

Taylor & Francis Online. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

-

ResearchGate. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

-

PrepChem.com. Synthesis of 5-Carboxy-pyridine-2-carboxamide oxime. [Link]

-

PubMed. Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]

-

Drug Development and Delivery. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. [Link]

Sources

- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labproinc.com [labproinc.com]

- 6. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID manufacturers and suppliers in india [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

A Technical Guide to the Biological Activity of 5-Hydroxypyridine-2-carboxamide Derivatives

Abstract

The 5-hydroxypyridine-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these promising derivatives. We will explore their significant potential as enzyme inhibitors, anticancer agents, and antiviral therapeutics, supported by detailed experimental protocols and mechanistic insights. The document is structured to serve as a comprehensive resource, bridging fundamental chemistry with advanced therapeutic applications and outlining future pathways for drug discovery.

Introduction: The this compound Core

The this compound moiety is a heterocyclic scaffold of significant interest in pharmaceutical research.[1] Its structure, featuring a hydroxyl group, a carboxamide, and a pyridine ring, presents multiple reactive sites and hydrogen bonding capabilities, making it an invaluable building block for creating diverse molecular architectures.[2] The pyridine ring acts as a bioisostere for a phenyl group but with improved solubility and metabolic properties, while the hydroxyl and carboxamide groups are crucial for forming key interactions with biological targets. These derivatives are frequently investigated as potent inhibitors for a variety of enzymes and receptors, underpinning their broad therapeutic potential.[1][3]

This guide will delve into the key biological activities associated with this scaffold, focusing on:

-

Enzyme Inhibition: Targeting critical enzymes in disease pathways.

-

Anticancer Activity: Exploiting mechanisms to inhibit tumor growth and proliferation.

-

Antiviral Activity: Developing agents against a range of viral pathogens.

-

Antitubercular and Antiplasmodial Activity: Addressing global infectious diseases.

Key Therapeutic Areas and Mechanisms of Action

The unique structural features of this compound derivatives allow them to interact with a wide array of biological targets, leading to significant activity in multiple therapeutic domains.

Enzyme Inhibition

The ability to chelate metal ions and form specific hydrogen bonds makes this scaffold a potent inhibitor of various metalloenzymes and kinases.

-

Prolyl 4-Hydroxylase (P4H) Inhibition: A series of 5-amide substituted pyridine-2-carboxylic acids have been identified as effective in-vitro inhibitors of prolyl 4-hydroxylase, an enzyme crucial for collagen biosynthesis.[4] While these initial compounds were not active in cell-based models, they provided a foundation for understanding the binding requirements of the P4H active site.[4]

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it a prime target for cancer immunotherapy.[5] Pyridine-2-carboxamide analogues have been developed as potent and selective HPK1 inhibitors.[5] One such compound, when combined with an anti-PD-1 antibody, demonstrated robust in vivo efficacy in murine colorectal cancer models, with a tumor growth inhibition (TGI) of up to 94.3%.[5] This highlights the scaffold's potential in developing next-generation immuno-oncology agents.

Caption: HPK1 Inhibition by Pyridine-2-carboxamide Derivatives.

-

Urease Inhibition: Urease is a key virulence factor for bacteria like Helicobacter pylori. Pyridine carboxamide and carbothioamide derivatives have been synthesized and shown to be potent urease inhibitors.[6] Compounds with electron-donating or withdrawing groups exhibited significant activity, with IC50 values as low as 1.07 µM, demonstrating their potential for treating bacterial infections.[6]

-

Succinate Dehydrogenase (SDH) Inhibition: In the agrochemical field, pyridine carboxamide derivatives have been designed as antifungal agents by targeting succinate dehydrogenase (SDH), a vital enzyme in the fungal respiratory chain.[7] These compounds show excellent inhibitory effects against Botrytis cinerea SDH, matching the potency of commercial fungicides.[7]

Anticancer Activity

Carboxamide derivatives are a promising class of compounds in anticancer drug discovery.[8] The this compound scaffold is no exception, with derivatives showing potent activity against a range of cancer cell lines.

-

Broad Antiproliferative Effects: N-substituted indole-2-carboxamides, which share structural similarities, have demonstrated potent and selective cytotoxic effects against leukemia (K-562), colon (HCT-116), and breast (MCF-7) cancer cell lines, with IC50 values in the sub-micromolar range.[8] Similarly, indenopyridine derivatives have shown higher potency against MCF-7 cells than the standard drug Doxorubicin.[9]

-

Mechanism of Action: The anticancer activity is often linked to the inhibition of key oncogenic targets. Pyrrolizine-5-carboxamide derivatives, for instance, are suggested to act via COX inhibition and induction of apoptosis.[10] The most active compounds induced dose-dependent early apoptosis in MCF-7 cells.[10] Other related thiosemicarbazone derivatives of pyridine-2-carboxaldehyde act as potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, leading to significant antitumor effects in vivo.[11]

Antiviral and Antimicrobial Activity

The pyridine scaffold is present in numerous antiviral and antimicrobial agents, and its derivatives continue to be a rich source for new drug discovery.[12][13]

-

Antitubercular Activity: A novel series of N-alkyl-5-hydroxypyrimidinone carboxamides were identified as potent agents against Mycobacterium tuberculosis (Mtb).[14][15] The target was identified as decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[14][15]

-

Broad-Spectrum Antiviral Potential: Pyridine-containing heterocycles exhibit good antiviral activity against a wide range of viruses, including HIV, HCV, and coronaviruses.[12] Specifically, 5-hydroxymethyltubercidin, a related nucleoside analogue, showed potent activity against flaviviruses and coronaviruses, including SARS-CoV-2.[16] Its mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[16]

-

Antifungal and Antiplasmodial Activity: Pyridine carboxamides have demonstrated notable antiplasmodial activity, highlighting their potential in developing new antimalarial compounds.[1] Furthermore, sulphonamide pyrolidine carboxamide derivatives have been shown to kill the malaria parasite Plasmodium falciparum at low micromolar concentrations.[17]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is critical for rational drug design.

-

Substitutions on the Amide: The nature of the substituent on the carboxamide nitrogen is a key determinant of activity. For antitubercular agents, a benzyl-substituted carboxamide moiety was found to be crucial.[14] For anticancer activity against leukemia cells, small alkyl groups like methyl, ethyl, and allyl on the 5-amino position of the pyridine ring resulted in the most potent ribonucleotide reductase inhibitors.[11]

-

Substitutions on the Pyridine Ring: The position and electronic nature of substituents on the pyridine ring significantly influence potency and selectivity.[18] For urease inhibitors, a chloro group at the meta-position of the pyridine ring led to the most potent inhibition.[6] In anticancer pyrrolizine-5-carboxamides, substituents with opposite electronic effects on the two different phenyl rings were found to be preferable for high cytotoxicity.[10]

-

The Hydroxyl Group: The 5-hydroxy group is often critical for activity, participating in key hydrogen bonds with the target protein. Its acylation or replacement can lead to a decrease in biological activity, suggesting its role as a crucial hydrogen bond donor.[18]

Caption: General Workflow from Synthesis to Biological Evaluation.

Detailed Experimental Protocol: Synthesis of an N-Aryl-5-hydroxypyridine-2-carboxamide

Causality: This protocol utilizes a standard peptide coupling agent, HATU, which is highly efficient for forming amide bonds from carboxylic acids and amines with minimal side reactions. DMF is chosen as the solvent for its ability to dissolve a wide range of organic compounds. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

-

Preparation: To a solution of 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired substituted aniline (1.1 eq).

-

Coupling Agent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) to the mixture, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5-hydroxypyridine-2-carboxamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Anticancer MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, K-562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. [8]2. Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) by plotting a dose-response curve.

Table 1: Representative Biological Activity of Pyridine Carboxamide Derivatives

| Compound Class | Target/Cell Line | Activity Metric (IC50) | Reference |

| Pyridine-2-carboxamide | HPK1 (enzymatic) | Low nM range | [5] |

| Indole-2-carboxamide | K-562 (Leukemia) | 0.33 µM | [8] |

| Pyridine Carbothioamide | Urease | 1.07 µM | [6] |

| Pyridine Thiosemicarbazone | Ribonucleotide Reductase | 1.0 µM | [11] |

| Pyridine Carboxamide | B. cinerea SDH | 5.6 mg/L | [7] |

| Sulphonamide Carboxamide | P. falciparum | 2.40 µM | [17] |

Future Perspectives and Drug Development

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. Future research should focus on several key areas:

-

Selectivity Profiling: While potency is important, selectivity against related enzymes or receptors is crucial to minimize off-target effects. Kinase and phosphatase inhibitor profiling will be essential for developing safe anticancer agents.

-

Pharmacokinetic Optimization: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is necessary to translate potent compounds into viable drug candidates. Modifications to the scaffold can be made to improve oral bioavailability and metabolic stability. [5]* Novel Target Exploration: The scaffold's versatility suggests it could be effective against new and emerging biological targets. Screening these derivatives against diverse target classes may uncover novel therapeutic applications.

-

Combination Therapies: As demonstrated with HPK1 inhibitors, the most significant therapeutic benefit may be realized when these agents are used in combination with other treatments, such as immunotherapy, to achieve synergistic effects. [5]

Conclusion

This compound and its related derivatives represent a highly versatile and potent class of biologically active molecules. Their demonstrated efficacy as enzyme inhibitors, anticancer agents, and antimicrobials provides a robust foundation for further drug discovery and development. Through rational design based on a deep understanding of structure-activity relationships and mechanism of action, this privileged scaffold holds immense promise for addressing significant unmet medical needs across oncology, infectious diseases, and beyond.

References

- The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.

- Franklin, T. J., et al. (1990). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry.

-

Lee, E. J., et al. (2018). Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. Journal of Medicinal Chemistry. Available at: [Link]

- 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - ChemicalBook.

- This compound | Supplier - Benchchem.

- Lee, E. J., et al. (2018). Discovery and Structure-Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2'-Oxidase. PubMed.

- Synthesis of 5-Carboxy-pyridine-2-carboxamide oxime - PrepChem.com.

-

Zhang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available at: [Link]

- De Clercq, E., et al. (1983). 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'. Scilit.

-

Wang, Z., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. Available at: [Link]

-

Sagine, et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]

-

Fassihi, A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Available at: [Link]

-

Herrera-Mayorga, V., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

Ohashi, H., et al. (2021). 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. PMC - NIH. Available at: [Link]

-

Higashi, T. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

-

Wu, J., et al. (2020). Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. MDPI. Available at: [Link]

-

Siddiqui, H. L., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

- Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021). bioRxiv.

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar. Available at: [Link]

- The Structure-Activity Relationship of Lasamide: A Technical Guide for Drug Development Professionals. (2025). Benchchem.

-

Funar-Timofei, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

-

Anticancer activity of novel indenopyridine derivatives. (2016). Semantic Scholar. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Available at: [Link]

-

(PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. SciSpace. Available at: [Link]

-

Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of. (1993). PubMed. Available at: [Link]

-

Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer activity of novel indenopyridine derivatives | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 14. Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Structure-Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2'-Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Hydroxypyridine-2-carboxamide and its Analogs

This guide provides a comprehensive exploration of the mechanistic underpinnings of 5-Hydroxypyridine-2-carboxamide, a key chemical scaffold in modern medicinal chemistry. While specific biological data for this individual compound are limited, its core structure is a recurring motif in a multitude of potent and selective therapeutic agents[1]. This document will, therefore, elucidate the primary mechanisms of action attributed to the broader class of pyridine carboxamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyridine Carboxamide Scaffold

The pyridine carboxamide moiety is a privileged structure in drug discovery, conferring favorable pharmacokinetic properties and serving as a versatile anchor for molecular interactions with biological targets[2]. This compound, with its hydroxyl and carboxamide groups, presents multiple reactive sites for derivatization, making it a valuable building block for creating diverse chemical libraries[3]. The exploration of its derivatives has led to the discovery of potent inhibitors for a range of enzymes and modulators of cellular signaling pathways, with significant implications for oncology, immunology, and infectious diseases[2][4][5][6].

Primary Mechanism of Action: Enzyme Inhibition

The most prominent mechanism of action for pyridine carboxamide derivatives is the inhibition of key enzymes involved in critical cellular processes. This inhibition can be competitive, non-competitive, or allosteric, depending on the specific target and the chemical nature of the substituents on the pyridine ring.

PARP Inhibition and Synthetic Lethality: A Cornerstone in Cancer Therapy

A significant number of pyridine carboxamide-based compounds have been developed as potent inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes[7][8][9]. PARP1, in particular, is a crucial enzyme in the DNA damage response, primarily involved in the repair of single-strand breaks (SSBs)[8][9].

The Mechanism:

PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP enzymes, at the catalytically active site[9]. By blocking PARP activity, these inhibitors prevent the recruitment of DNA repair machinery to the site of SSBs. This leads to the accumulation of unrepaired SSBs, which, during DNA replication, can degenerate into more cytotoxic double-strand breaks (DSBs)[7][9].

In healthy cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with mutations in HRR genes, such as BRCA1 or BRCA2, this pathway is deficient. The combination of PARP inhibition and a defective HRR pathway results in a phenomenon known as synthetic lethality , where the simultaneous loss of two pathways leads to cell death, while the loss of either one alone is viable[7][10]. This targeted approach allows for the selective killing of cancer cells while sparing normal, healthy cells[10].

A structurally related endogenous compound, N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has also been identified as an inhibitor of PARP-1 activity[11].

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the test compound stock to create a range of concentrations for testing.

-

Prepare working solutions of the enzyme and substrate in the appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to all wells.

-

Add the serially diluted test compound to the sample wells.

-

Add the positive control inhibitor to its designated wells.

-

Add the solvent (e.g., DMSO) without the compound to the negative control wells.

-

Add the enzyme solution to all wells except for the "no enzyme" control wells.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate for a specific time at the optimal temperature for the enzyme. The reaction time should be within the linear range of product formation.

-

-

Signal Detection:

-

Stop the reaction (if necessary) and measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal corresponds to the amount of product formed or substrate consumed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

-

Conclusion

The this compound scaffold is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a wide array of potent biological activities. The primary mechanism of action for this class of compounds is enzyme inhibition, most notably the inhibition of PARP, which has revolutionized the treatment of certain cancers through the principle of synthetic lethality. Furthermore, the ability of pyridine carboxamides to inhibit other key enzymes like HPK1 and SDH, as well as act as allosteric modulators and metal chelators, underscores their therapeutic versatility. A thorough understanding of these core mechanisms is essential for the rational design and development of novel, highly effective therapeutic agents based on this privileged chemical structure.

References

-

Franklin, T. J., et al. (1995). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters. [Link]

-

Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

-

Lord, C. J., & Ashworth, A. (2017). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Annual Review of Medicine. [Link]

-

Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

-

Li, H., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules. [Link]

-

ResearchGate. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Request PDF. [Link]

-

Tarr, J. C., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience. [Link]

-

Lenglet, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins. [Link]

-

Downer-Riley, N. K., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance. [Link]

-

Mehuren, A. A., et al. (2023). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Metabolites. [Link]

-

Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry. [Link]

-

Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. [Link]

-

de Bruin, M. A., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics. [Link]

-

D'gama, C., & Kim, Y. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules. [Link]

-

Ha, T., et al. (1993). Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. Biochemical Journal. [Link]

-

Park, S., et al. (2017). PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells. Molecules. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Technical Guide to the Discovery of Novel Pyridine-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1] This guide provides a comprehensive overview of the discovery process for novel derivatives, from rational design and synthesis to biological evaluation and lead optimization. We delve into the causality behind experimental choices, offering field-proven insights for researchers navigating this promising chemical space. The protocols and strategies outlined herein are designed as self-validating systems to ensure scientific integrity and reproducibility. This document serves as a technical resource for professionals dedicated to advancing therapeutic discovery through the innovative application of pyridine-2-carboxamide chemistry.

The Pyridine-2-Carboxamide Scaffold: A Privileged Core

The enduring interest in the pyridine-2-carboxamide core stems from its unique combination of physicochemical properties. The pyridine ring, a bioisostere of benzene, often improves aqueous solubility and provides a key hydrogen bond acceptor through its nitrogen atom.[1] The adjacent carboxamide group is a versatile functional handle that can participate in multiple hydrogen bonding interactions as both a donor and an acceptor, crucial for binding to biological targets.[1] This structural motif is found in a wide array of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability against various diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4]

1.1 Pharmacophoric Features and Strategic Importance

The strategic value of the pyridine-2-carboxamide scaffold lies in its conformational rigidity and the defined spatial orientation of its functional groups. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The core allows for synthetic diversification at multiple vectors, enabling chemists to systematically probe the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Rational Design & Synthesis Strategies

The discovery of novel derivatives is a multi-step process that begins with a clear understanding of the biological target and culminates in the synthesis of a focused or diverse chemical library.

2.1 Target-Based Design and Computational Insights

Modern drug discovery often begins in silico. For a known target, such as a protein kinase or a phosphatase, computational modeling is an invaluable tool.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target. For pyridine-2-carboxamide derivatives, docking studies can reveal key interactions between the pyridine nitrogen or amide moiety and active site residues. This helps prioritize which derivatives to synthesize.[5]

-

Pharmacophore Modeling: By analyzing known active compounds, a pharmacophore model can be built to define the essential three-dimensional arrangement of features necessary for biological activity. This model then guides the design of new molecules that fit these criteria.

-

In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to flag potentially problematic motifs before synthesis, saving significant time and resources.[6]

2.2 Core Synthetic Workflow: Amide Bond Formation

The synthesis of pyridine-2-carboxamide derivatives predominantly relies on the robust and versatile amide coupling reaction between a pyridine-2-carboxylic acid derivative and a primary or secondary amine.

Experimental Protocol: General Amide Coupling

Objective: To synthesize a target pyridine-2-carboxamide from a substituted picolinic acid and an amine.

Materials:

-

Substituted picolinic acid (1.0 eq)

-

Substituted amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aq. NaHCO₃, Brine, H₂O

-

Anhydrous MgSO₄

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the picolinic acid (1.0 eq) in anhydrous DMF.

-

Amine Addition: Add the corresponding amine (1.1 eq) to the solution.

-

Activation & Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. The choice of HATU as a coupling reagent is strategic; it is highly efficient, minimizes racemization for chiral substrates, and operates well under mild conditions. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed.

-

Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed (typically 2-16 hours).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes DMF, unreacted starting materials, and coupling byproducts.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

Workflow Visualization

Below is a generalized workflow for the discovery and initial evaluation of novel pyridine-2-carboxamide derivatives.

Caption: High-level workflow for pyridine-2-carboxamide drug discovery.

Biological Evaluation and Structure-Activity Relationship (SAR)

Once synthesized, the novel derivatives must be evaluated for biological activity. This process is iterative, with data from each round of testing informing the design of the next generation of compounds.

3.1 Primary Screening and Potency Determination

The initial screen is typically a high-throughput assay designed to identify "hits" from the synthesized library. For example, in the discovery of kinase inhibitors, this would be an enzymatic assay measuring the inhibition of a specific kinase.

-

Example Target: Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, is a target for cancer immunotherapy.[8] Pyridine-2-carboxamide derivatives have been identified as potent HPK1 inhibitors.[9][10]

-

Assay: A common method is a biochemical assay that measures the phosphorylation of a substrate by HPK1 in the presence of the test compound.

-

Outcome: Compounds showing significant inhibition (e.g., >50% at a 1µM concentration) are advanced to determine their half-maximal inhibitory concentration (IC₅₀).

3.2 Establishing the Structure-Activity Relationship (SAR)

SAR analysis is the process of correlating specific structural features of a compound with its biological activity. This is the core of medicinal chemistry, guiding the optimization process.

Consider a hypothetical series of pyridine-2-carboxamides designed as SHP2 inhibitors, a critical regulator in proliferation pathways.[11]

| Compound ID | R¹ (Pyridine C4) | R² (Amine) | SHP2 IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) |

| HY-01 | H | 4-Chlorophenyl | 50.2 | 120.5 |

| HY-02 | Cl | 4-Chlorophenyl | 15.8 | 45.1 |

| HY-03 | OMe | 4-Chlorophenyl | 85.3 | 250.0 |

| HY-04 | Cl | 4-Chloro-2-fluorophenyl | 5.5 | 10.2 |

| HY-05 | Cl | 4-Fluorophenyl | 20.1 | 55.7 |

SAR Insights from Table:

-

C4-Substitution on Pyridine: Comparing HY-01 , HY-02 , and HY-03 , adding a small, electron-withdrawing group like chlorine at the R¹ position significantly improves potency (HY-02 ). In contrast, an electron-donating methoxy group (HY-03 ) is detrimental to activity. This suggests that the electronic properties at this position are critical.

-

Amine Moiety Substitution: Comparing HY-02 and HY-04 , the addition of an ortho-fluoro group to the phenylamine ring dramatically increases both enzymatic and cellular potency. This could be due to a favorable conformational lock or a direct interaction with a sub-pocket in the binding site.

-

Halogen Effect: Comparing HY-02 and HY-05 , switching the para-chloro for a para-fluoro group on the amine slightly reduces potency, indicating that a larger halogen at this position might be preferred.

This type of systematic analysis allows researchers to build a predictive model for designing more potent compounds. For instance, the next logical step would be to synthesize a derivative combining the C4-chloro group with other ortho-substituted phenylamines.

Lead Optimization: Beyond Potency

A potent inhibitor is not necessarily a viable drug candidate. The lead optimization phase aims to refine the properties of a promising compound to improve its drug-like characteristics.

4.1 ADMET Profiling The goal is to develop a compound that is not only potent but also has:

-

Good Solubility: Enhances absorption.

-

High Permeability: Allows the drug to cross cell membranes.

-

Metabolic Stability: Resists breakdown by liver enzymes (e.g., Cytochrome P450s).

-

Acceptable Safety Profile: Low off-target activity and cytotoxicity.

-

Oral Bioavailability: Can be effectively absorbed when taken orally.[2][10]

4.2 In Vivo Evaluation Promising candidates are advanced into animal models to assess their pharmacokinetics (PK) and in vivo efficacy. For an anticancer agent, this would typically involve a xenograft model where human tumor cells are implanted in immunocompromised mice.[11] Key metrics include tumor growth inhibition (TGI).[9][11] A compound showing significant TGI at a well-tolerated dose is a strong candidate for further preclinical development.[11]

Future Perspectives

The pyridine-2-carboxamide scaffold continues to be a fertile ground for drug discovery. Emerging applications include their use as antifungal agents by inhibiting succinate dehydrogenase and as allosteric inhibitors for challenging targets like SHP2.[11][12] The integration of artificial intelligence and machine learning in generative chemistry is poised to accelerate the discovery of novel derivatives with optimized properties, further cementing the importance of this remarkable chemical core.

References

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.PubMed.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.Journal of Medicinal Chemistry.

- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring.MDPI.

- The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.BenchChem.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.ResearchGate.

- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.PubMed.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.MDPI.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.ResearchGate.

- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.PubMed.

- Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.ResearchGate.

- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.ResearchGate.

- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.PMC - NIH.

- Pyridine: the scaffolds with significant clinical diversity.RSC Publishing.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxypyridinone Scaffold: A Privileged Platform in Modern Drug Discovery

Abstract

Hydroxypyridinones (HPs or HOPOs) represent a class of nitrogen-containing heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Initially recognized for their profound metal-chelating capabilities, particularly for iron (Fe³⁺), their journey began with the development of therapies for iron overload disorders.[3] However, the versatility of the HP scaffold, characterized by its favorable safety profile, low toxicity, and ease of chemical modification, has propelled its exploration into a vast array of therapeutic and diagnostic applications.[4][5][6] This guide provides an in-depth technical analysis of the fundamental chemistry of hydroxypyridinones, their diverse mechanisms of action, and their expanding role in targeting metalloenzymes, combating microbial infections, advancing cancer therapy, and innovating diagnostic imaging. We will explore the causality behind experimental designs and present validated protocols to empower researchers in harnessing the full potential of this remarkable molecular framework.

Part 1: The Fundamental Chemistry and Chelation Prowess of Hydroxypyridinones

Core Structure and Isomeric Forms

The hydroxypyridinone scaffold is a six-membered aromatic N-heterocycle featuring both a hydroxyl (-OH) and a ketone (=O) group.[7] This arrangement is the key to their function. Upon deprotonation of the hydroxyl group under physiological conditions, these two groups act as a bidentate, O,O-chelating ligand, forming highly stable five-membered rings with metal ions.[7][8]

There are three primary isomers, each with distinct properties and applications:

-

3-hydroxy-4-pyridinone (3,4-HP): The most extensively studied isomer, known for its exceptional affinity for hard Lewis acid metal ions like Fe³⁺ at physiological pH.[9] Deferiprone, the first orally active iron chelator for iron overload, is a 3,4-HP derivative.[7][8]

-

1-hydroxy-2-pyridinone (1,2-HOPO): A cyclic hydroxamic acid that has shown great promise in designing multidentate chelators for actinide decorporation and radiopharmaceuticals.[9][10]

-

3-hydroxy-2-pyridinone (3,2-HOPO): Also utilized in constructing potent polydentate chelators for various medical applications, including iron overload and cancer treatment.[11]

The ability to easily derivatize the pyridinone ring, particularly at the nitrogen atom or other ring positions, allows for the precise tuning of pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.[4][12]

The Mechanism of Metal Chelation

The primary mechanism underpinning many of the biological activities of hydroxypyridinones is their ability to sequester metal ions. They exhibit a strong preference for hard, highly charged metal cations, most notably Fe³⁺, but also Al³⁺, Ga³⁺, and Zr⁴⁺.[4][9] This selectivity is crucial, as it allows them to effectively compete for these metals with endogenous molecules while having a lower affinity for essential divalent cations like Zn²⁺ and Cu²⁺, thus minimizing disruption of normal biological processes.[9][13]

The high stability of the resulting metal complexes is a defining feature. For instance, the pFe³⁺ value (a measure of iron-binding affinity at physiological pH) for some hexadentate HP chelators can be exceptionally high, ensuring efficient metal scavenging even at very low concentrations.[9][14][15]

Caption: Hydroxypyridinone chelation of a trivalent metal ion and its biological outcomes.

Part 2: Therapeutic Frontiers Opened by Metal Chelation

The potent metal-scavenging ability of hydroxypyridinones is the foundation for their use in a wide range of diseases characterized by metal dysregulation.

Iron Overload Disorders

The seminal application of HPs is in treating iron overload, a condition common in patients with β-thalassemia requiring frequent blood transfusions.[3] Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) was the first orally active iron chelator approved for this purpose, offering a significant advantage over the parenterally administered desferrioxamine.[7][8] By forming a stable, excretable complex with excess iron, Deferiprone effectively reduces systemic iron levels, particularly in cardiac tissue, mitigating severe organ damage.[3][7]

Antimicrobial Activity

Iron is an essential nutrient for virtually all pathogenic microbes. A key strategy in drug discovery is to exploit this dependency. Hydroxypyridinones act as potent antimicrobial agents by sequestering iron from the environment, thereby depriving bacteria and fungi of this critical element and inhibiting their growth.[1][8] This bacteriostatic or fungistatic effect makes them attractive candidates for developing new antibiotics and antifungals.[1][16] For example, Rilopirox is a hydroxypyridone derivative developed as a topical antifungal agent.[17][18]

The causality behind this protocol is to identify the lowest concentration of a hydroxypyridinone derivative that prevents visible microbial growth. This establishes its potency and provides a quantitative measure for structure-activity relationship (SAR) studies.

-

Preparation of Stock Solution: Dissolve the synthesized hydroxypyridinone compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microbe (e.g., Staphylococcus aureus, Candida albicans) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the growth medium to achieve a range of test concentrations.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes in medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Anticancer and Antiviral Applications

Cancer cells often exhibit an increased demand for iron to support their rapid proliferation. This dependency makes them vulnerable to iron chelation therapy. Hydroxypyridinone derivatives have been shown to induce apoptosis in cancer cell lines by depleting the intracellular iron pool, thereby inhibiting iron-dependent enzymes crucial for DNA synthesis and cell cycle progression.[1][19]

Similarly, many viruses rely on host cell metalloenzymes for replication. The influenza endonuclease, a key enzyme for viral replication, has a dinuclear Mn²⁺ active site. Hydroxypyridinone-based inhibitors have been designed to chelate these manganese ions, effectively blocking viral activity.[20]

Part 3: Rational Design of Metalloenzyme Inhibitors

Beyond general metal sequestration, the hydroxypyridinone scaffold is a superb pharmacophore for the rational design of specific metalloenzyme inhibitors.[8] The strategy involves designing molecules where the HP moiety chelates the catalytic metal ion in the enzyme's active site, while other parts of the molecule provide specificity through interactions with the surrounding protein residues.

Caption: Mechanism of metalloenzyme inhibition by a hydroxypyridinone-based drug.

Case Study: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[21] Its inhibition is of great interest in dermatology and cosmetics for treating hyperpigmentation and for its anti-browning effects in food.[21][22] Kojic acid, a naturally occurring hydroxypyranone, is a well-known tyrosinase inhibitor that works by chelating copper at the active site.[1][21] Many potent hydroxypyridinone-based tyrosinase inhibitors have been developed using kojic acid as a starting material, demonstrating significantly improved activity.[23][24]

This protocol is designed to quantify the inhibitory effect of a hydroxypyridinone compound on the diphenolase activity of mushroom tyrosinase. The causality is based on the enzyme's ability to oxidize L-DOPA to the colored product dopachrome, which can be measured spectrophotometrically. An effective inhibitor will reduce the rate of dopachrome formation.

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM, pH 6.8.

-

Enzyme Solution: Mushroom tyrosinase in phosphate buffer (e.g., 1000 U/mL).

-

Substrate Solution: 2 mM L-DOPA in phosphate buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test hydroxypyridinone compound in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 120 µL of phosphate buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution (or buffer for the control).

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA substrate solution to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 475 nm (for dopachrome) every minute for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each inhibitor concentration using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the inhibition percentage against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[23]

-

Part 4: Advanced Applications and Pharmacokinetic Considerations

The versatility of the HP scaffold extends into the realm of medical diagnostics and requires careful consideration of its pharmacokinetic profile.

Diagnostic Radiopharmaceuticals

The strong chelating ability of hydroxypyridinones for trivalent metals makes them ideal for developing radiopharmaceuticals.[9][25] Multidentate HP ligands, such as hexadentate tris(hydroxypyridinone) (THP) chelators, can be conjugated to targeting molecules (e.g., peptides or antibodies).[7] These bifunctional chelators can then rapidly and stably bind positron-emitting radiometals like Gallium-68 (⁶⁸Ga) under mild conditions (ambient temperature, neutral pH).[7][25] The resulting radiolabeled bioconjugate can be used for highly specific molecular imaging in Positron Emission Tomography (PET) to diagnose and stage diseases like prostate and neuroendocrine cancers.[7][25]

Caption: Workflow for creating a ⁶⁸Ga-based PET imaging agent using an HP chelator.

Pharmacokinetics and Safety